Cas no 1499882-90-4 (N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine)

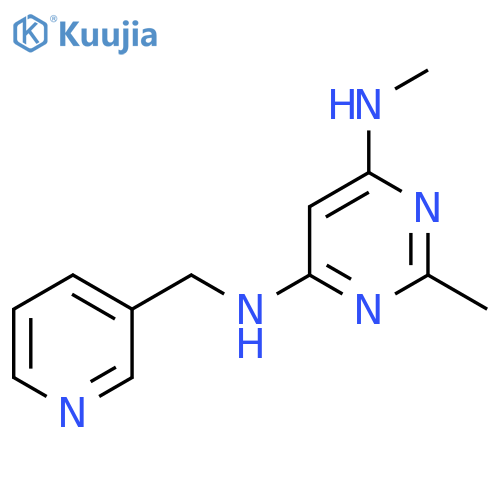

1499882-90-4 structure

商品名:N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

CAS番号:1499882-90-4

MF:C12H15N5

メガワット:229.281001329422

CID:5047853

N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine 化学的及び物理的性質

名前と識別子

-

- N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

- 6-N,2-dimethyl-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

- N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

-

- インチ: 1S/C12H15N5/c1-9-16-11(13-2)6-12(17-9)15-8-10-4-3-5-14-7-10/h3-7H,8H2,1-2H3,(H2,13,15,16,17)

- InChIKey: SWIOGUXPPBRDBI-UHFFFAOYSA-N

- ほほえんだ: N(C1C=C(NC)N=C(C)N=1)CC1C=NC=CC=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 223

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 62.7

N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-4974-2.5g |

N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |

1499882-90-4 | 95%+ | 2.5g |

$1267.0 | 2023-09-06 | |

| TRC | N307361-100mg |

n4,2-dimethyl-n6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |

1499882-90-4 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Life Chemicals | F1967-4974-0.25g |

N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |

1499882-90-4 | 95%+ | 0.25g |

$523.0 | 2023-09-06 | |

| TRC | N307361-500mg |

n4,2-dimethyl-n6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |

1499882-90-4 | 500mg |

$ 365.00 | 2022-06-03 | ||

| TRC | N307361-1g |

n4,2-dimethyl-n6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |

1499882-90-4 | 1g |

$ 570.00 | 2022-06-03 | ||

| Life Chemicals | F1967-4974-10g |

N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |

1499882-90-4 | 95%+ | 10g |

$2675.0 | 2023-09-06 | |

| Life Chemicals | F1967-4974-1g |

N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |

1499882-90-4 | 95%+ | 1g |

$580.0 | 2023-09-06 | |

| Life Chemicals | F1967-4974-0.5g |

N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |

1499882-90-4 | 95%+ | 0.5g |

$551.0 | 2023-09-06 | |

| Life Chemicals | F1967-4974-5g |

N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |

1499882-90-4 | 95%+ | 5g |

$1909.0 | 2023-09-06 |

N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

1499882-90-4 (N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量